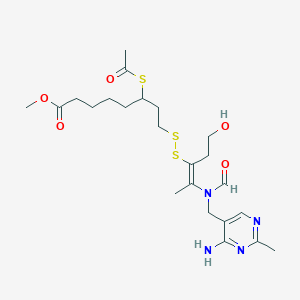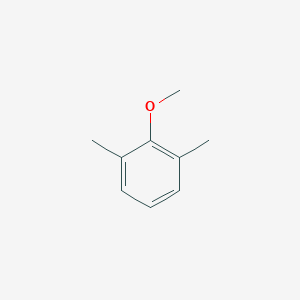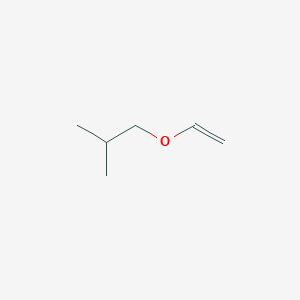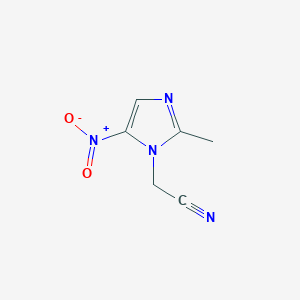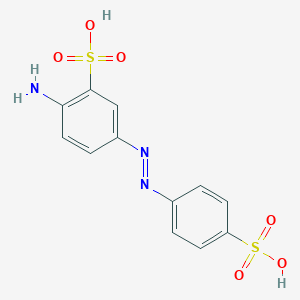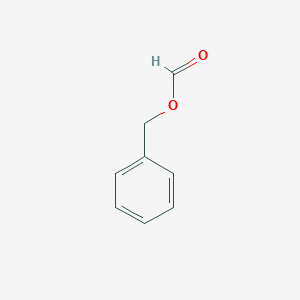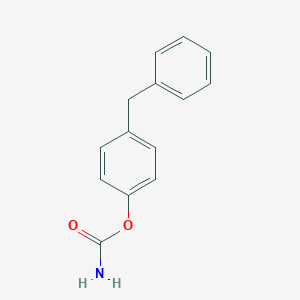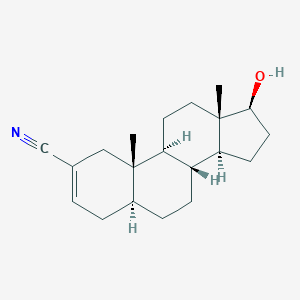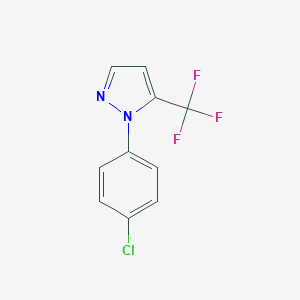
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, commonly referred to as 4C3P, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising potential in various applications due to its unique properties and mechanism of action. In
Mechanism Of Action
The mechanism of action of 4C3P involves the inhibition of various enzymes and pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 4C3P has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. Furthermore, 4C3P has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4C3P depend on the specific application and concentration used. In anti-inflammatory studies, 4C3P has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anticancer studies, 4C3P has been shown to induce apoptosis in cancer cells, leading to cell death. In insecticide studies, 4C3P has been shown to disrupt the nervous system of insects, leading to paralysis and death.
Advantages And Limitations For Lab Experiments
One advantage of using 4C3P in lab experiments is its unique mechanism of action, which makes it a promising compound for various applications. Additionally, the synthesis method of 4C3P has been optimized to produce high yields of pure compound, making it readily available for research. However, one limitation of using 4C3P in lab experiments is its potential toxicity, which requires careful handling and appropriate safety measures.
Future Directions
There are several future directions for research on 4C3P. One direction is to study its potential as a treatment for autoimmune diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, further studies can be conducted to optimize the synthesis method of 4C3P and improve its purity and yield. Furthermore, studies can be conducted to investigate the potential of 4C3P as an insecticide for agricultural use.
Synthesis Methods
The synthesis method of 4C3P involves the reaction of 4-chloroacetophenone with trifluoroacetic acid hydrazide, followed by cyclization using acetic anhydride. The resulting product is then purified to obtain 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole. This synthesis method has been optimized to produce high yields of pure 4C3P.
Scientific Research Applications
The unique properties of 4C3P make it a promising compound for various scientific research applications. It has been studied extensively for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4C3P has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, 4C3P has been studied for its potential as an insecticide, as it has been shown to be effective against various insect species.
properties
CAS RN |
1269293-56-2 |
|---|---|
Product Name |
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Molecular Formula |
C10H6ClF3N2 |
Molecular Weight |
246.61 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H |
InChI Key |
WTCCRKUZKGVUSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)Cl |
synonyms |
1-(4-chlorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-](/img/structure/B89872.png)

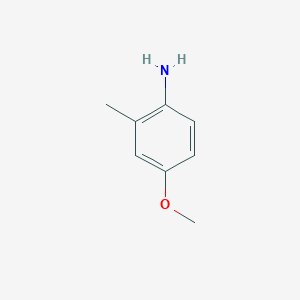
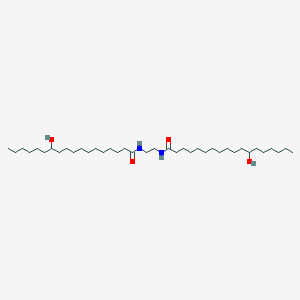
![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
